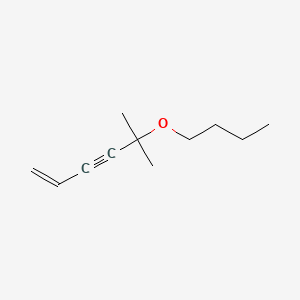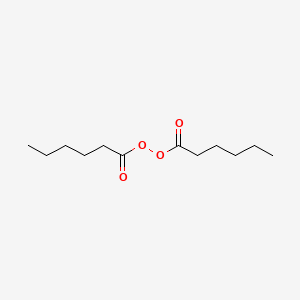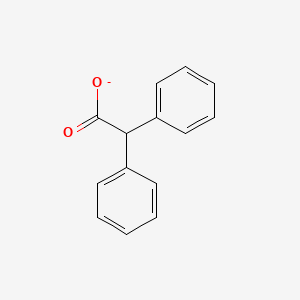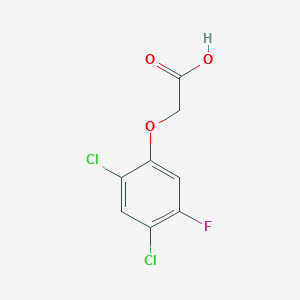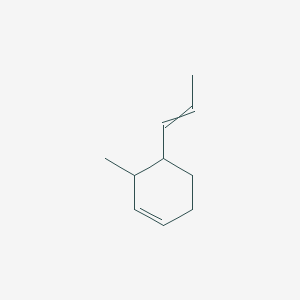
3-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Limonene can be synthesized through the cyclization of geranyl pyrophosphate, a natural precursor in the biosynthesis of terpenes . The reaction typically involves the use of acid catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrially, limonene is primarily extracted from citrus fruit peels through steam distillation or cold-press extraction methods. The peels are subjected to mechanical pressing or steam to release the essential oils, which are then collected and purified .
化学反応の分析
Types of Reactions
Limonene undergoes various chemical reactions, including:
Oxidation: Limonene can be oxidized to produce compounds such as carveol, carvone, and limonene oxide.
Reduction: Hydrogenation of limonene yields p-menthane.
Substitution: Halogenation reactions can introduce halogen atoms into the limonene structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Carveol, carvone, limonene oxide.
p-Menthane.Substitution: Halogenated limonene derivatives.
科学的研究の応用
Limonene has a wide range of applications in scientific research:
Chemistry: Used as a chiral starting material for the synthesis of various compounds.
Biology: Studied for its potential anti-cancer properties and its ability to modulate enzyme activity.
Medicine: Investigated for its anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of cleaning agents, solvents, and as a natural insect repellent.
作用機序
Limonene exerts its effects through various molecular targets and pathways:
Enzyme Modulation: Limonene can inhibit or activate enzymes involved in metabolic pathways.
Cell Signaling: It can modulate signaling pathways related to inflammation and oxidative stress.
Antioxidant Activity: Limonene scavenges free radicals, reducing oxidative damage in cells.
類似化合物との比較
Similar Compounds
α-Pinene: Another monoterpene with a similar structure but different odor and properties.
β-Pinene: Similar to α-pinene but with a different arrangement of atoms.
Myrcene: A monoterpene with a different structure but similar applications in fragrance and flavor.
Uniqueness
Limonene is unique due to its pleasant lemon-like odor and its widespread occurrence in citrus oils. Its versatility in chemical reactions and applications in various fields makes it a valuable compound in both research and industry .
特性
CAS番号 |
1611-25-2 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
3-methyl-4-prop-1-enylcyclohexene |
InChI |
InChI=1S/C10H16/c1-3-6-10-8-5-4-7-9(10)2/h3-4,6-7,9-10H,5,8H2,1-2H3 |
InChIキー |
JQFOHGSWUIXZTN-UHFFFAOYSA-N |
正規SMILES |
CC=CC1CCC=CC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


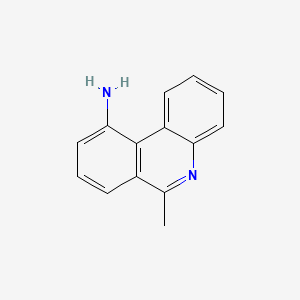
![Bis[chloro(difluoro)methyl]diazene](/img/structure/B14745896.png)
![6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B14745904.png)
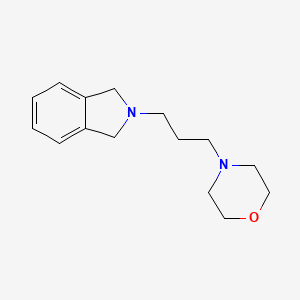
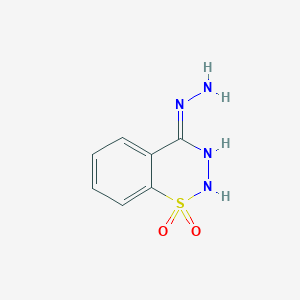
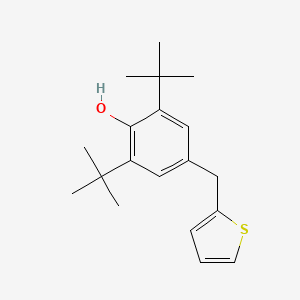
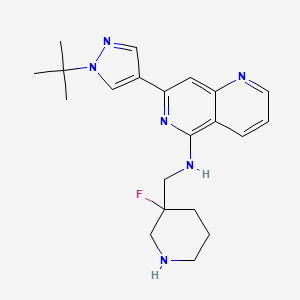
![13h-Indeno[1,2-c]phenanthrene](/img/structure/B14745940.png)
